[(4-Bromothiophen-2-yl)methyl](ethyl)amine
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Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of the ethylamine group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methylamine may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene compounds.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromothiophen-2-yl)methylamine
- (5-Bromothiophen-2-yl)methylamine
- (4-Bromothiophen-2-yl)methylamine
Uniqueness
(4-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern and the presence of the ethylamine group. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H10BrNS |
---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-2-9-4-7-3-6(8)5-10-7/h3,5,9H,2,4H2,1H3 |
InChI Key |
INSXZAFNLTWIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CS1)Br |
Origin of Product |
United States |
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